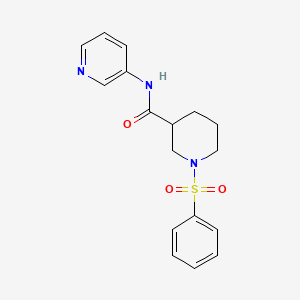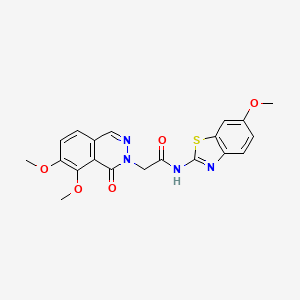![molecular formula C15H10Cl3N3O2 B12159979 3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12159979.png)
3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-ジメチル-N-(2,4,5-トリクロロフェニル)[1,2]オキサゾロ[5,4-b]ピリジン-4-カルボキサミドは、オキサゾロ[5,4-b]ピリジン類に属する複雑な有機化合物です。この化合物は、オキサゾール環と縮合したピリジン環と、ピリジン環に結合したカルボキサミド基を含むユニークな構造を特徴としています。ジメチル基とトリクロロフェニル基を含む複数の置換基の存在により、その複雑さと潜在的な反応性がさらに高まります。
2. 製法
合成経路と反応条件
3,6-ジメチル-N-(2,4,5-トリクロロフェニル)[1,2]オキサゾロ[5,4-b]ピリジン-4-カルボキサミドの合成には、通常、複数段階の有機反応が関与します。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化することです。例えば、合成は、2,4,5-トリクロロフェニル置換ピリジン誘導体の調製から始まり、続いて環化反応によってオキサゾール環を導入することがあります。最後の段階は、カルボキサミド基の形成です。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された合成経路が関与する可能性があります。触媒、制御された温度、および特定の溶媒の使用は、反応の効率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、目的の生成物を単離するために使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a 2,4,5-trichlorophenyl-substituted pyridine derivative, followed by the introduction of the oxazole ring through cyclization reactions. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
反応の種類
3,6-ジメチル-N-(2,4,5-トリクロロフェニル)[1,2]オキサゾロ[5,4-b]ピリジン-4-カルボキサミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応により、官能基が変化した還元生成物が生成される可能性があります。
置換: 複数の置換基の存在により、1つの基が別の基で置き換わる置換反応が起こりえます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 置換反応には、ハロゲン、酸、または塩基などの試薬が制御された条件下で使用される可能性があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化により、追加の酸素含有官能基を持つ酸化された誘導体が生成される可能性があり、一方、還元により、官能基が還元された化合物が生成される可能性があります。
科学的研究の応用
3,6-ジメチル-N-(2,4,5-トリクロロフェニル)[1,2]オキサゾロ[5,4-b]ピリジン-4-カルボキサミドは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: この化合物のユニークな構造は、生物学的相互作用と経路を研究するための候補となっています。
医学: 抗菌活性や抗癌活性などの潜在的な治療特性に関する研究が進められています。
産業: 新しい材料の開発や、医薬品の生産における中間体として使用される可能性があります。
作用機序
3,6-ジメチル-N-(2,4,5-トリクロロフェニル)[1,2]オキサゾロ[5,4-b]ピリジン-4-カルボキサミドの作用機序には、特定の分子標的との相互作用が関与します。この化合物は、酵素や受容体に結合して、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
3,6-ジメチル-1,2,4,5-テトラジン: コア構造が似ていますが、置換基が異なる別の化合物。
2,4,5-トリクロロフェニル誘導体: コア構造が異なりますが、同じトリクロロフェニル基を持つ化合物。
独自性
3,6-ジメチル-N-(2,4,5-トリクロロフェニル)[1,2]オキサゾロ[5,4-b]ピリジン-4-カルボキサミドの独自性は、置換基と縮合環系の特定の組み合わせにあります。このユニークな構造は、さまざまな研究用途に役立つ、明確な化学的および生物学的特性を付与します。
特性
分子式 |
C15H10Cl3N3O2 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC名 |
3,6-dimethyl-N-(2,4,5-trichlorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H10Cl3N3O2/c1-6-3-8(13-7(2)21-23-15(13)19-6)14(22)20-12-5-10(17)9(16)4-11(12)18/h3-5H,1-2H3,(H,20,22) |
InChIキー |
RMXDSTKVENTQCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159912.png)
![N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12159918.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12159929.png)

methanone](/img/structure/B12159943.png)
![N-(3-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12159944.png)


![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159959.png)
![N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine](/img/structure/B12159962.png)

